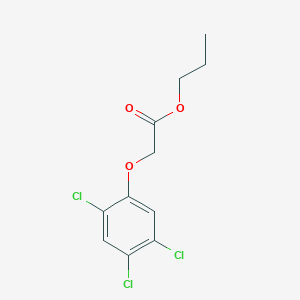
Propyl 2,4,5-trichlorophenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 2,4,5-trichlorophenoxyacetate is a useful research compound. Its molecular formula is C11H11Cl3O3 and its molecular weight is 297.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Applications
2,4,5-T was widely employed as a herbicide for controlling broadleaf weeds in various crops and non-crop areas. Its mechanism of action involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
- Historical Use : Initially introduced in the 1940s, 2,4,5-T was extensively used in agriculture until its ban in several countries due to environmental and health concerns associated with dioxin contamination during its production .
- Current Status : While its use has been restricted or banned in many regions (e.g., Germany since 1988), it remains a subject of study for its potential residual effects in soils and water systems .
Environmental Research
Research into the environmental impact of 2,4,5-T has focused on its degradation pathways and effects on ecosystems.
- Degradation Studies : Studies have shown that 2,4,5-T can persist in soil and has a high potential for leaching into groundwater. Its degradation rates vary depending on environmental conditions such as pH and microbial activity .
- Impact on Biodiversity : Limited data indicate that 2,4,5-T is moderately toxic to aquatic life, including fish and algae. Research has aimed at understanding its long-term ecological consequences in contaminated areas .
Toxicological Studies
Numerous studies have investigated the toxicological effects of 2,4,5-T on human health and wildlife.
- Health Risks : Epidemiological studies have linked exposure to 2,4,5-T with various health issues including congenital anomalies and reproductive problems among agricultural workers and their families . For example:
| Study Reference | Population | Exposure | Findings |
|---|---|---|---|
| Smith et al. (1981) | Farmers (n=441) | Area sprayed with 2,4,5-T | Increased risk of malformations |
| Phuong et al. (1989) | Children (n=7327) | Areas sprayed with Agent Orange | Higher incidence of congenital anomalies |
| Hanif et al. (1981) | Agricultural workers | Use of 2,4,5-T | Increased incidence of cleft urethra |
Remediation Techniques
Given the persistent nature of 2,4,5-T in the environment, innovative remediation techniques are being explored.
特性
CAS番号 |
1928-40-1 |
|---|---|
分子式 |
C11H11Cl3O3 |
分子量 |
297.6 g/mol |
IUPAC名 |
propyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-2-3-16-11(15)6-17-10-5-8(13)7(12)4-9(10)14/h4-5H,2-3,6H2,1H3 |
InChIキー |
KQPZLIOOEZZUFO-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
正規SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Key on ui other cas no. |
1928-40-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















